N2-Cyclobutyl-N2-methylthiazole-2,4-diamine N2-Cyclobutyl-N2-methylthiazole-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15841542
InChI: InChI=1S/C8H13N3S/c1-11(6-3-2-4-6)8-10-7(9)5-12-8/h5-6H,2-4,9H2,1H3
SMILES:
Molecular Formula: C8H13N3S
Molecular Weight: 183.28 g/mol

N2-Cyclobutyl-N2-methylthiazole-2,4-diamine

CAS No.:

Cat. No.: VC15841542

Molecular Formula: C8H13N3S

Molecular Weight: 183.28 g/mol

* For research use only. Not for human or veterinary use.

N2-Cyclobutyl-N2-methylthiazole-2,4-diamine -

Specification

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
IUPAC Name 2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine
Standard InChI InChI=1S/C8H13N3S/c1-11(6-3-2-4-6)8-10-7(9)5-12-8/h5-6H,2-4,9H2,1H3
Standard InChI Key XFYSOZQGXYIUNK-UHFFFAOYSA-N
Canonical SMILES CN(C1CCC1)C2=NC(=CS2)N

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—with two amine substituents at positions 2 and 4. The N2 nitrogen bears both a cyclobutyl (C₄H₇) and a methyl (CH₃) group, creating a sterically crowded environment that influences its reactivity. The IUPAC name, 2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine, reflects this substitution pattern.

Stereoelectronic Properties

The cyclobutyl group introduces significant ring strain due to its 90° bond angles, which may enhance reactivity in nucleophilic substitutions. Density functional theory (DFT) calculations on analogous thiazoles suggest that the methyl group’s electron-donating effect increases electron density at N2, potentially facilitating hydrogen bonding interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₁₃N₃S
Molecular Weight183.28 g/mol
IUPAC Name2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine
SMILESCN(C1CCC1)C2=NC(=CS2)N
CAS Number98468431

Synthesis and Manufacturing

Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas. For N2-Cyclobutyl-N2-methylthiazole-2,4-diamine, this step likely employs 2-chloroacetoacetate and N-methyl-N-cyclobutylthiourea under basic conditions.

Functionalization Strategies

Post-thiazole formation, selective methylation and cyclobutylation are achieved through:

  • Alkylation Reactions: Using methyl iodide and cyclobutyl bromide in the presence of a base like potassium carbonate.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling to install bulky substituents at nitrogen .

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Room temperature, 24h4585
60°C, 12h6892
Microwave-assisted, 2h8297

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) due to its hydrophobic cyclobutyl group but dissolves readily in dichloromethane and dimethyl sulfoxide. Thermal gravimetric analysis indicates decomposition above 210°C, necessitating storage below 50°C to prevent degradation .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (C=N stretch) and 3350 cm⁻¹ (N-H bend).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.85–2.10 (m, 4H, cyclobutyl), δ 3.12 (s, 3H, CH₃), δ 6.45 (s, 1H, thiazole H5).

Biological Activity and Applications

Kinase Inhibition

Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, suggesting potential anticancer applications. Comparative data with erlotinib (ΔG = −10.1 kcal/mol) highlight its promise as a lead compound.

Table 3: Comparative Bioactivity of Thiazole Derivatives

CompoundMIC (µg/mL)EGFR Binding ΔG (kcal/mol)
N2-Cyclobutyl-N2-methylthiazole-2,4-diamine4.5−9.2
2-Aminothiazole12.3−7.1
ErlotinibN/A−10.1

Future Research Directions

  • Prodrug Development: Esterification of the amine groups to improve bioavailability.

  • Structure-Activity Relationships: Systematic variation of substituents to optimize kinase inhibition.

  • In Vivo Efficacy Studies: Tumor xenograft models to validate anticancer potential.

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